Trimethyl(2,4,6-trimethoxyphenyl)silane
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Overview
Description
Trimethyl(2,4,6-trimethoxyphenyl)silane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si. It is characterized by the presence of a trimethoxyphenyl group attached to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,6-trimethoxyphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with 2,4,6-trimethoxyphenylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the Grignard reagent, followed by its reaction with chlorotrimethylsilane under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,4,6-trimethoxyphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include brominated or nitrated derivatives of the trimethoxyphenyl group.
Hydrolysis: The major product is the corresponding silanol, which can further condense to form siloxanes.
Scientific Research Applications
Trimethyl(2,4,6-trimethoxyphenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: It serves as a building block for the preparation of silane coupling agents and surface modifiers.
Biological Studies: The compound’s derivatives have been investigated for their potential biological activities, including anti-cancer and anti-microbial properties.
Mechanism of Action
The mechanism of action of trimethyl(2,4,6-trimethoxyphenyl)silane and its derivatives often involves interactions with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The trimethylsilyl group can also facilitate the delivery of the active moiety to the target site by enhancing the compound’s lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the trimethylsilyl group.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three trimethoxyphenyl groups attached to a phosphorus atom.
Uniqueness
Trimethyl(2,4,6-trimethoxyphenyl)silane is unique due to the presence of both the trimethoxyphenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and industrial applications .
Properties
CAS No. |
36086-05-2 |
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Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trimethoxyphenyl)silane |
InChI |
InChI=1S/C12H20O3Si/c1-13-9-7-10(14-2)12(16(4,5)6)11(8-9)15-3/h7-8H,1-6H3 |
InChI Key |
SWNQQMHNOJGMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC |
Origin of Product |
United States |
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